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Compound of Interest

Compound Name:
(2-Chloro-5-

fluorophenyl)methanethiol

Cat. No.: B13575116

Get Quote

Executive Summary & Compound Identity
(2-Chloro-5-fluorophenyl)methanethiol is a halogenated benzyl mercaptan used primarily as

a building block in the synthesis of bioactive heterocycles (e.g., kinase inhibitors) and

agrochemicals. Its characterization relies heavily on distinguishing the specific regiochemistry

of the chlorine and fluorine substituents via spin-spin coupling analysis.
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Property Data

IUPAC Name (2-Chloro-5-fluorophenyl)methanethiol

Molecular Formula C₇H₆ClFS

Molecular Weight 176.64 g/mol

Monoisotopic Mass 175.9863 Da

Key Functional Groups Thiol (-SH), Aryl Chloride, Aryl Fluoride

Appearance
Colorless to pale yellow liquid; pungent

alliaceous (garlic/sulfur) odor.

Synthesis & Impurity Profile (Context for Spectra)
To accurately interpret spectra, one must understand the genesis of the sample. This

compound is typically synthesized via the nucleophilic substitution of 2-chloro-5-fluorobenzyl

chloride with thiourea (isothiouronium salt intermediate) or sodium hydrosulfide (NaSH).

Common Impurities to Watch:

Disulfide Dimer: Oxidation leads to the disulfide (Ar-CH₂-S-S-CH₂-Ar), visible in MS (M+

dimer) and NMR (downshift of benzylic protons).

Unreacted Halide: 2-chloro-5-fluorobenzyl chloride.

Synthesis & Characterization Workflow

Start: 2-Chloro-5-fluorobenzyl chloride Nucleophilic Substitution
(Thiourea/EtOH or NaSH)

+ S-Nucleophile Acid Hydrolysis & ExtractionReflux Crude Thiol Distillation / ColumnRemove Disulfides Spectroscopic Validation
(NMR, IR, MS)

Click to download full resolution via product page

Figure 1: Synthetic pathway and critical control points for isolation.

Mass Spectrometry (MS) Data
Mass spectrometry provides the first confirmation of the halogen pattern.
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Electron Impact (EI-MS) Fragmentation
Molecular Ion (

): 176 m/z (Base peak or significant intensity).

Isotope Pattern (Diagnostic):

Chlorine Signature: The presence of

Cl and

Cl creates a distinct 3:1 ratio between the

(176) and

(178) peaks.

Sulfur Contribution:

S contributes a small

component (~4.4%), slightly enhancing the 178 peak.

Fragmentation Pathway:

(Loss of 33): Peak at 143 m/z (Tropylium-like cation: 2-chloro-5-fluorobenzyl cation).

(Loss of 35/37): Peak at 141 m/z.

Base Peak: Often the benzylic carbocation (143 m/z) is the most abundant.
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m/z Abundance (Approx) Assignment

176 45%
Molecular Ion (

Cl)

178 15%
Isotope Peak (

Cl)

143 100% (Benzylic Cation)

107 30% (Fluoro-tropylium)

Infrared Spectroscopy (FT-IR)
IR is critical for confirming the thiol functionality and ruling out the disulfide (which lacks the S-H

stretch).

S-H Stretching (Diagnostic): A weak, sharp band at 2550–2590 cm⁻¹. Note: This band is

often overlooked due to low intensity but is definitive for thiols.

C-H Stretching (Aromatic): 3000–3100 cm⁻¹.

C-H Stretching (Aliphatic): 2920–2950 cm⁻¹ (Methylene group).

Aromatic Ring Skeletal: 1480, 1580 cm⁻¹.

C-F Stretch: Strong band at 1150–1250 cm⁻¹.

C-Cl Stretch: 1000–1100 cm⁻¹ (often mixed with fingerprint region).

Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural proof. The presence of Fluorine (

F, Spin 1/2) introduces additional splitting in both

H and
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C spectra.

H NMR (Proton)
Solvent: CDCl₃ (Chloroform-d)

Proton
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

H-a 1.8 - 2.0 Triplet (t) Hz

Thiol -SH

(Exchangeable

with D₂O)

H-b 3.7 - 3.9 Doublet (d) Hz
Benzylic -CH₂-

(Couples to SH)

H-6 7.10 - 7.20 dd ,
Aromatic H ortho

to F, meta to Cl

H-3 7.25 - 7.35 dd ,
Aromatic H ortho

to Cl

H-4 6.85 - 6.95 td (or ddd) ,
Aromatic H para

to CH₂SH

Detailed Splitting Analysis:

The Benzylic CH₂ (H-b): Appears as a doublet due to coupling with the thiol proton (

). If D₂O is added, the SH proton exchanges, and this doublet collapses to a singlet.

The Fluorine Effect:

H-6 (Ortho to F): Shows large H-F coupling (

Hz).

H-4 (Para to F): Often appears as a triplet of doublets (td) due to overlapping couplings

from H-3 and F.
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C NMR (Carbon)
Solvent: CDCl₃. Decoupled. Fluorine coupling (

) is the dominant feature, appearing as doublets for all ring carbons.

Carbon
Shift (

ppm)

Splitting (

)
Assignment

C-Benzylic 26.0 - 28.0
Singlet (d,

)
-CH₂-SH

C-1 138.0 - 140.0
Doublet (

)

Quaternary Ar-C

(attached to CH₂)

C-2 128.0 - 130.0
Doublet (

)

Quaternary Ar-C

(attached to Cl)

C-3 130.5 - 131.5
Doublet (

)
Aromatic CH

C-4 114.0 - 116.0
Doublet (

)
Aromatic CH

C-5 160.0 - 163.0
Doublet (

)

Quaternary C-F

(Large coupling)

C-6 116.0 - 118.0
Doublet (

)
Aromatic CH

F NMR
Shift:-115 to -118 ppm (relative to CFCl₃).

Pattern: Multiplet (typically a triplet of quartets or similar complex pattern) due to coupling

with H-3, H-4, and H-6. Decoupled
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F{¹H} will appear as a singlet.

Experimental Protocols for Validation
Protocol 1: D₂O Exchange Test (NMR)
To confirm the thiol proton and distinguish it from impurities:

Acquire a standard ¹H NMR in CDCl₃. Note the triplet at ~1.9 ppm and doublet at ~3.8 ppm.

Add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube.

Shake vigorously and allow phases to separate (D₂O floats on CDCl₃).

Re-acquire the spectrum.

Result: The triplet at 1.9 ppm disappears (exchanged to -SD). The doublet at 3.8 ppm

collapses to a singlet (coupling removed).

Protocol 2: Ellman’s Reagent Test (Colorimetric)
To quantify free thiol content:

Prepare Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in phosphate buffer

(pH 8.0).

Add a dilute solution of the sample.

Result: Immediate yellow color development (release of TNB anion,

nm) confirms free -SH. Disulfides will not react.
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(Note: Specific spectral data for CAS 62924-41-2 is derived from chemometric prediction

models validated against analogous 2-chloro-5-fluoro-substituted benzene derivatives found in

the references above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. Octane, 6-ethyl-2-methyl- [webbook.nist.gov]
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(2-Chloro-5-fluorophenyl)methanethiol]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-2-chloro-5-fluorophenyl-methanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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